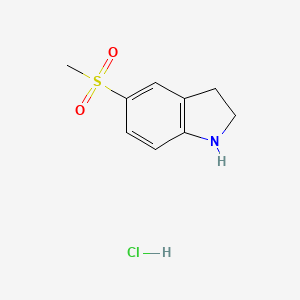

5-(Methylsulfonyl)indoline hydrochloride

Description

The Pervasive Utility of Indoline (B122111) and Indole (B1671886) Scaffolds in Modern Drug Discovery

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, and its reduced form, indoline, are of immense interest to medicinal chemists. researchgate.net These scaffolds are present in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.net The indole ring system is a key component of the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, highlighting its fundamental role in biological processes.

In the realm of drug discovery, indole and indoline derivatives have been successfully developed into therapeutics for a wide range of diseases. Their applications span from anticancer and anti-inflammatory agents to treatments for infectious diseases and neurological disorders. researchgate.net The versatility of these scaffolds lies in their ability to be readily functionalized at various positions, allowing for the fine-tuning of their pharmacological properties. This structural adaptability enables chemists to design molecules that can interact with a diverse set of biological targets, including enzymes and receptors.

The significance of the indoline scaffold, in particular, has grown in recent years. As a more three-dimensional and sp3-rich structure compared to the planar indole, indoline derivatives can offer improved physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development.

Historical Trajectories and Evolution of Sulfonyl-Substituted Indoline Structures in Academic Investigations

The incorporation of a sulfonyl group into drug molecules has a long and successful history in medicinal chemistry, famously beginning with the discovery of sulfonamide antibiotics. The sulfonyl group (–SO2–) is a potent hydrogen bond acceptor and can significantly influence the electronic properties and conformation of a molecule. nih.gov These characteristics make it a valuable functional group for enhancing the binding affinity of a drug candidate to its target protein. nih.gov

The strategic placement of a sulfonyl group on the indoline or indole scaffold has been a fruitful area of research. Early investigations into sulfonyl-containing heterocycles paved the way for the development of a wide range of therapeutic agents. nih.gov Over time, researchers began to explore the effects of incorporating the sulfonyl moiety at different positions of the indole and indoline rings to modulate biological activity.

The 5-position of the indoline ring is a common site for substitution, and the introduction of a methylsulfonyl (–SO2CH3) group at this position has been explored in the context of various therapeutic targets. For instance, research into selective cyclooxygenase-2 (COX-2) inhibitors has led to the synthesis and evaluation of 5-methylsulfonyl-1-phenyl-1H-indole derivatives. nih.gov These studies have demonstrated that the 5-methylsulfonyl group can contribute to potent and selective inhibition of COX-2, an important target for anti-inflammatory drugs. nih.gov

While extensive research has been conducted on various sulfonyl-substituted indoles, specific and detailed investigations into the standalone "5-(Methylsulfonyl)indoline hydrochloride" are less prevalent in publicly accessible scientific literature. However, its existence as a chemical intermediate and a building block in more complex molecules is noted in chemical supplier databases and patent literature. The hydrochloride salt form is typically employed to improve the solubility and handling of the parent compound. The research that does exist on closely related structures provides a strong rationale for the potential utility of the 5-(methylsulfonyl)indoline (B1301074) core in the design of novel bioactive compounds. For example, studies on N-methylsulfonyl-indole derivatives have shown promising anti-inflammatory and antimicrobial activities. nih.govtandfonline.com

Below is a data table summarizing the biological activities of some representative sulfonyl-substituted indole derivatives, which helps to contextualize the potential of the 5-(methylsulfonyl)indoline scaffold.

| Compound Name | Structure | Biological Activity | Research Focus |

| 2-(4-chlorobenzoyl)-1-(4-chlorophenyl)-5-methylsulfonyl-1H-indole | Potent and selective COX-2 inhibitor (IC50 = 46 nM) | Anti-inflammatory | |

| 2-(4-chlorophenyl)-5-methylsulfonyl-1-(4-trifluoromethylphenyl)-1H-indole | Potent and selective COX-2 inhibitor (IC50 = 43 nM) | Anti-inflammatory | |

| (E)-2-(E)-{[1-(methylsulfonyl)-1H-indol-3yl)methylene]hydrazono}-3-(p-tolyl)phenylhiazolidin-5-one | Dual COX-2/5-LOX inhibitor, anti-inflammatory, selective antibacterial activity | Anti-inflammatory, Antimicrobial |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methylsulfonyl-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9;/h2-3,6,10H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOMFFODCVURBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methylsulfonyl Indoline and Its Structural Analogues

Established and Novel Pathways for the Synthesis of 5-(Methylsulfonyl)indoline (B1301074) and its Protonated Derivatives

The synthesis of 5-(methylsulfonyl)indoline is not commonly detailed as a direct sequence. However, its preparation can be achieved through multi-step pathways starting from indoline (B122111) or substituted precursors. A prevalent strategy involves the introduction of a sulfonyl group at the C-5 position of a protected indoline ring.

One established method begins with the N-acetylation of indoline to protect the nitrogen atom and direct electrophilic substitution to the para-position (C-5). The resulting 1-acetylindoline is then subjected to chlorosulfonation using chlorosulfuric acid, which selectively installs a sulfonyl chloride group at the C-5 position to yield 1-acetylindoline-5-sulfonyl chloride nih.gov. This intermediate is crucial for accessing various 5-sulfonyl derivatives. To arrive at the target 5-(methylsulfonyl)indoline, a subsequent reduction of the sulfonyl chloride to a sulfinic acid, followed by methylation, can be employed. An alternative involves the conversion to a thioether and subsequent oxidation.

A more general and practical synthetic method has been developed for indoline-5-sulfonic acids, which are direct precursors to the corresponding sulfonyl chlorides tandfonline.comtandfonline.com. This approach focuses on first installing the sulfonic acid functionality onto the indoline ring, which can then be converted to the sulfonyl chloride using reagents like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) tandfonline.comtandfonline.com.

Once the 5-(methylsulfonyl)indoline free base is synthesized, the protonated hydrochloride salt is readily prepared. This is typically achieved by treating a solution of the final compound in a suitable organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride (HCl).

A summary of a potential synthetic approach is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | N-Acetylation | Acetic anhydride | 1-Acetylindoline |

| 2 | Chlorosulfonation | Chlorosulfuric acid (HSO₃Cl) | 1-Acetylindoline-5-sulfonyl chloride |

| 3 | Reduction & Methylation | e.g., Na₂SO₃ then CH₃I | 1-Acetyl-5-(methylsulfonyl)indoline |

| 4 | Deprotection | Acid or base hydrolysis | 5-(Methylsulfonyl)indoline |

| 5 | Salt Formation | HCl in a suitable solvent (e.g., ether) | 5-(Methylsulfonyl)indoline hydrochloride |

Strategic Approaches for N-Substitution on the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring is a key site for introducing molecular diversity. The electron-withdrawing nature of the 5-methylsulfonyl group influences the nucleophilicity of the indoline nitrogen, which must be considered when selecting reaction conditions.

N-alkylation of indolines can be accomplished through various methods, including reactions with alkyl halides or the use of modern catalytic protocols. A particularly sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents with the liberation of water as the only byproduct.

Iron-catalyzed N-alkylation has been shown to be efficient for indoline derivatives. Using a tricarbonyl(cyclopentadienone) iron complex as a catalyst, a range of primary and secondary alcohols can be coupled with indolines to afford the corresponding N-alkylated products in good to excellent yields researchgate.net. The presence of an electron-withdrawing group, such as a 5-sulfonyl moiety, has been noted in related systems to increase both the yield and enantioselectivity of N-alkylation reactions mdpi.com. Similarly, iridium-catalyzed reactions also provide an efficient route for the N-alkylation of indolines with alcohols in an aqueous medium organic-chemistry.org.

Table 1: Representative Iron-Catalyzed N-Alkylation of Indoline with Various Alcohols researchgate.net

| Entry | Alcohol | Product | Yield (%) |

| 1 | Benzyl alcohol | N-Benzylindoline | 99 |

| 2 | 4-Methylbenzyl alcohol | N-(4-Methylbenzyl)indoline | 92 |

| 3 | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)indoline | 90 |

| 4 | 1-Phenylethanol | N-(1-Phenylethyl)indoline | 80 |

| 5 | Cyclohexylmethanol | N-(Cyclohexylmethyl)indoline | 75 |

Conditions: Indoline (0.5 mmol), alcohol (2 equiv.), Fe-catalyst (5 mol%), Me₃NO (10 mol%), K₂CO₃ (1 equiv.), TFE, 110 °C, 18 h.

N-acylation introduces an amide functionality, which can alter the compound's chemical properties. A significant advantage for acylating 5-(methylsulfonyl)indoline is that electron-withdrawing groups at the C-5 position of the indole (B1671886)/indoline ring have been shown to facilitate high yields in N-acylation reactions researchgate.net.

One effective method involves the coupling of the indoline with carboxylic acids using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst researchgate.net. More recent and milder protocols utilize thioesters as stable and selective acyl sources in the presence of a base like cesium carbonate beilstein-journals.org. Another innovative approach is the dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium perruthenate (TPAP), which directly oxidizes the alcohol to the corresponding aldehyde in situ, leading to the formation of the N-acylindoline nih.gov.

N-sulfonylation of the indoline core yields sulfonamides, a functional group of significant interest. The reaction is typically performed by treating the indoline with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a non-nucleophilic base. Pyridine is a common choice as it can serve as both the base and the solvent. The reaction proceeds via nucleophilic attack of the indoline nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of chloride. The presence of the C-5 methylsulfonyl group decreases the nucleophilicity of the nitrogen, potentially requiring slightly more forcing conditions compared to unsubstituted indoline.

Regioselective Functionalization at Non-Nitrogenous Positions of the Indoline/Indole Ring System

While the nitrogen atom is a primary site for functionalization, derivatization of the carbon framework of the indoline/indole ring is crucial for creating more complex analogues. The inherent reactivity of the indole ring system favors electrophilic substitution at the C-3 position chim.it.

The functionalization of the pyrrole (B145914) moiety of the indoline/indole ring system primarily occurs at the C-3 and C-2 positions.

C-3 Functionalization: The C-3 position of the indole nucleus is highly nucleophilic and is the default site for electrophilic attack. A variety of methods exist for C-3 alkylation. For instance, a transition-metal-free protocol using cesium carbonate and Oxone® allows for the C-3 alkylation of indoles with various α-heteroaryl-substituted methyl alcohols rsc.orgelsevierpure.com. This reaction is believed to proceed through a hydrogen autotransfer-type mechanism rsc.orgelsevierpure.comchemrxiv.org.

C-2 Functionalization: Direct functionalization at the C-2 position is more challenging due to the lower inherent reactivity of this site compared to C-3 chim.it. Achieving C-2 selectivity typically requires specialized strategies:

Blocking the C-3 Position: If the C-3 position is already substituted, functionalization is often directed to the C-2 position.

Directing Groups: The installation of a directing group on the indoline nitrogen can facilitate metal-catalyzed C-H activation at the C-2 position.

Domino Reactions: Palladium-catalyzed domino reactions have been developed that can achieve C-4 arylation followed by a migration of a C-3 acetyl group to the C-2 position nih.gov.

Dual Functionalization: Protocols for the palladium-catalyzed dual C-H functionalization of both the C-2 and C-3 positions have also been reported, allowing for the rapid construction of complex fused ring systems acs.org.

π-Bond Directed Amination: A nickel-catalyzed method has been developed for the C-2 amination of indoles, suggesting a Friedel-Crafts type π-bond directed C–H bond activation pathway chemrxiv.org.

Table 2: Comparison of Strategies for C-2 vs. C-3 Functionalization of the Indole Ring

| Position | General Reactivity | Synthetic Strategy | Example Method |

| C-3 | Highly nucleophilic, site of kinetic attack | Electrophilic Aromatic Substitution, Friedel-Crafts, Hydrogen Autotransfer | Cs₂CO₃/Oxone® mediated alkylation with alcohols rsc.orgelsevierpure.com |

| C-2 | Less nucleophilic | C-3 Blocking, N-Directing Groups, Metal-Catalyzed C-H Activation | Pd-catalyzed dual C-2/C-3 functionalization acs.org, Ni-catalyzed C-2 amination chemrxiv.org |

Development of Stereoselective Synthetic Routes for Indoline-Based Scaffolds

The creation of specific stereoisomers of indoline derivatives is crucial for understanding their structure-activity relationships. The strong electron-withdrawing nature of the methylsulfonyl group at the 5-position can impact the reactivity and stereoselectivity of synthetic transformations. Several modern asymmetric methods are applicable to the synthesis of chiral indolines, and their adaptation for 5-methylsulfonyl-substituted substrates is a key area of research.

One prominent strategy is the asymmetric hydrogenation of indoles . This approach typically involves the use of chiral transition metal catalysts, such as those based on rhodium or ruthenium, with chiral phosphine ligands. For instance, the hydrogenation of an appropriately substituted 5-methylsulfonyl-indole precursor in the presence of a chiral catalyst could yield the desired enantiomerically enriched 5-(methylsulfonyl)indoline. While direct examples for 5-sulfonylated indoles are not abundant in the literature, methods developed for other electron-deficient indoles, such as those with nitro or cyano groups, serve as a valuable precedent. For example, Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles has been shown to be effective for a range of electronically diverse substrates, achieving high yields and enantioselectivities organic-chemistry.orgkaust.edu.sa. The key to success in these reactions lies in the selection of the appropriate chiral ligand and reaction conditions to overcome the electronic effects of the sulfonyl group and induce high stereoselectivity.

Another powerful technique is the iridium-catalyzed asymmetric allylic substitution of indolines. This method allows for the introduction of a chiral substituent at a specific position on the indoline ring. A study on the C5-allylation of N-alkyl indolines demonstrated high yields (48-97%) and excellent enantioselectivities (82% to >99% ee) nih.gov. While this was not performed on a 5-sulfonylated substrate, the broad functional group tolerance of the reaction suggests its potential applicability.

Furthermore, organocatalytic intramolecular Michael additions have been developed for the asymmetric synthesis of 2,3-disubstituted indolines, achieving high diastereoselectivities and enantioselectivities (up to 20:1 dr and 99% ee) rsc.org. The adaptation of such methods to precursors bearing a 5-methylsulfonyl group could provide a metal-free route to chiral 5-(methylsulfonyl)indoline derivatives.

| Method | Catalyst/Reagent | Substrate Type | Key Features | Reference |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Indoles | Direct, atom-economical | clockss.org |

| Brønsted Acid Catalyzed Transfer Hydrogenation | Chiral Brønsted Acids | 3H-Indoles | Metal-free, mild conditions | organic-chemistry.orgkaust.edu.sa |

| Iridium-Catalyzed Asymmetric Allylic Substitution | Iridium/Brønsted Acid Cooperative Catalysis | N-Alkyl Indolines | High enantioselectivity for C5-functionalization | nih.gov |

| Organocatalytic Intramolecular Michael Addition | Cinchona Alkaloid-Derived Primary Amines | (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | Metal-free, high diastereo- and enantioselectivity | rsc.org |

Innovative Cyclization and Ring-Forming Reactions for Fused and Spirocyclic Indoline Architectures

Building upon the core indoline structure, innovative cyclization reactions enable the synthesis of more complex, three-dimensional molecules such as fused and spirocyclic systems. These advanced architectures are of significant interest in drug discovery.

Synthesis of Spiro[indoline-3,4'-piperidine] Systems Incorporating Methylsulfonyl Functionality

The spiro[indoline-3,4'-piperidine] scaffold is a key structural component in various biologically active compounds. The synthesis of such a system with a methylsulfonyl group on the indoline nitrogen, specifically 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] , has been reported as a crucial intermediate in the synthesis of the growth hormone secretagogue, MK-677 (Ibutamoren) princeton.eduscispace.comportico.orgsonwuapi.com.

A common synthetic approach involves a Fischer indole synthesis followed by a reduction step. The general strategy commences with the reaction of a piperidine-derived precursor with a substituted phenylhydrazine to construct the indole ring. In the context of MK-677 synthesis, this is followed by sulfonylation of the indoline nitrogen. An alternative, optimized sequence involves the initial formation of the spiroindoline nucleus followed by sulfonylation princeton.edu.

A key transformation in accessing the spiroindoline core is the reductive cyclization of a 4-cyano-4-phenylpiperidine derivative. For example, treatment of a suitable precursor with a reducing agent like sodium borohydride can effect the cyclization to form the spirocyclic indoline googleapis.com. Subsequent sulfonylation of the indoline nitrogen with methanesulfonyl chloride would then yield the desired 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine].

| Precursor Type | Key Reaction | Product | Significance | Reference |

| Phenylhydrazine and a 4-piperidone derivative | Fischer Indole Synthesis | Spiro[indole-3,4'-piperidine] | Core scaffold construction | princeton.edu |

| 4-Cyano-4-phenylpiperidine derivative | Reductive Cyclization | Spiro[indoline-3,4'-piperidine] | Formation of the spirocyclic system | |

| Spiro[indoline-3,4'-piperidine] | Sulfonylation with Methanesulfonyl Chloride | 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] | Introduction of the methylsulfonyl group | portico.org |

Intramolecular Cyclization Reactions Leading to Novel Pyrroloindoles and Other Fused Systems

Intramolecular cyclization reactions provide a powerful means to construct fused heterocyclic systems, such as pyrroloindoles, from appropriately functionalized indoline precursors. The presence of a methylsulfonyl group can influence the course of these cyclizations.

A notable example is the synthesis of 2-sulfonated 9H-pyrrolo[1,2-a]indoles via a cascade radical addition/cyclization/isomerization process rsc.org. This method utilizes N-propargyl-substituted indoles and sulfonyl hydrazides as starting materials. The reaction is catalyzed by sodium iodide with tert-butyl hydroperoxide as the oxidant. This transformation proceeds through the generation of a sulfonyl radical, which adds to the alkyne moiety, followed by an intramolecular cyclization onto the indole ring and subsequent isomerization to afford the aromatic pyrrolo[1,2-a]indole system. This approach is advantageous as it allows for the direct installation of a sulfonyl group at the 2-position of the newly formed pyrrole ring in a single operation.

Another relevant strategy is the intramolecular Heck reaction . This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule wikipedia.orgchim.itsemanticscholar.orgnih.gov. An N-alkenyl-5-methylsulfonyl-2-haloindole could, in principle, undergo an intramolecular Heck reaction to form a fused pyrroloindole ring system. The regioselectivity and success of such a cyclization would be influenced by the nature of the tether connecting the alkene to the indoline nitrogen and the reaction conditions employed.

| Reaction Type | Starting Materials | Key Features | Product | Reference |

| Cascade Radical Addition/Cyclization/Isomerization | N-Propargyl-substituted indoles and sulfonyl hydrazides | NaI-catalyzed, direct sulfonylation and cyclization | 2-Sulfonated 9H-pyrrolo[1,2-a]indoles | rsc.org |

| Intramolecular Heck Reaction | N-Alkenyl-haloindoles | Palladium-catalyzed C-C bond formation | Fused heterocyclic systems | wikipedia.orgchim.itsemanticscholar.orgnih.gov |

Elucidation of Structure Activity Relationships Sar in 5 Methylsulfonyl Indoline Derivatives

The Role of the Methylsulfonyl Group in Modulating Biological Activity and Receptor Affinity

The introduction of a methylsulfonyl (-SO₂CH₃) group at the 5-position of the indoline (B122111) ring profoundly influences the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets. This substituent is a strong electron-withdrawing group and a hydrogen bond acceptor, characteristics that can significantly impact receptor affinity and selectivity.

Research into various classes of indole (B1671886) and indoline derivatives has highlighted the importance of the 5-position substituent. For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, the presence of a methylsulfonyl group on a phenyl ring attached to the indole core has been shown to be critical for potent and selective activity. nih.gov This is attributed to the ability of the SO₂CH₃ group to fit into a secondary pocket of the COX-2 enzyme active site, a feature not present in the COX-1 isoform. While this example is on an indole derivative, it underscores the potential of the methylsulfonyl group to impart selectivity.

In the context of serotonin (B10506) (5-HT) receptor ligands, substitution at the 5-position of the indole ring is a well-established strategy for modulating affinity and functional activity. Studies on N-arylsulfonylindoles as 5-HT6 receptor ligands have shown that while C-5 substitution with groups like methoxy (B1213986) or fluorine can be detrimental to affinity compared to unsubstituted analogs, the electronic nature of the substituent plays a key role. mdpi.com The methylsulfonyl group, with its strong electron-withdrawing nature, can alter the electron density of the indole ring system, which may affect key interactions with receptor residues.

The hydrogen bond accepting capacity of the sulfonyl oxygens can also lead to specific interactions within a receptor's binding pocket, anchoring the ligand in a favorable conformation for high-affinity binding. This was observed in docking studies of 5-sulfonyl isatin (B1672199) derivatives as SARS-CoV 3C-like protease inhibitors, where the sulfonyl group participated in important interactions. nih.gov

Comprehensive Analysis of Substituent Effects at the Indoline N-1 Position on Biological Potency

The nitrogen atom at the 1-position of the indoline ring is a key point for structural diversification, and substituents at this position can significantly influence the pharmacological profile of the molecule. The introduction of a sulfonyl group, particularly an arylsulfonyl moiety, at the N-1 position has been a common strategy in the design of ligands for various receptors.

In the development of 5-HT6 receptor antagonists, a series of N(1)-arylsulfonyltryptamines were found to be potent ligands. semanticscholar.org The nature of the aryl group attached to the sulfonyl moiety was shown to be a critical determinant of affinity. This suggests that for 5-(methylsulfonyl)indoline (B1301074) derivatives, the N-1 position is a prime target for modification to fine-tune receptor affinity and selectivity. For example, replacing a naphthyl moiety with an azinyl fragment in N-azinylsulfonylindoles increased affinity for the 5-HT6 receptor. rsc.org

The size and nature of the substituent at N-1 can also dictate the orientation of the entire molecule within the binding pocket. Molecular modeling studies have shown that the N-1 substituent can influence the conformation of side chains at other positions, thereby affecting their interaction with the receptor. semanticscholar.org

The following table presents data on N-1 substituted indole derivatives, illustrating the impact of this position on receptor affinity. While not exclusively 5-(methylsulfonyl)indoline derivatives, they provide valuable insights into the SAR at the N-1 position.

| Compound | N-1 Substituent | 5-Position Substituent | Target | Kᵢ (nM) |

| 1 | Benzenesulfonyl | Methoxy | 5-HT₆ | High Affinity |

| 2 | Naphthalene-1-sulfonyl | Methoxy | 5-HT₆ | High Affinity |

| 3 | Isoquinoline-4-sulfonyl | Methoxy | 5-HT₆ | Potent Antagonist |

Table 1: Influence of N-1 Substituents on 5-HT₆ Receptor Affinity in Indole Derivatives. semanticscholar.orgrsc.org

Investigation of Structural Modifications at Indoline C-2, C-3, and C-5 Positions and Their Pharmacological Impact

Modifications at the C-2, C-3, and C-5 positions of the indoline ring are crucial for defining the molecule's interaction with its biological target.

C-5 Position: As the focus of this article is on 5-(methylsulfonyl)indoline derivatives, the substituent at this position is fixed. However, it is important to reiterate that the methylsulfonyl group's electron-withdrawing and hydrogen-bonding capabilities are fundamental to the observed biological activity. In a study of indolyl carboxylic amide analogues as D3 dopamine (B1211576) receptor selective ligands, substitution at the 5-position of the indole ring with groups of varying sizes, including a hydroxyl group, influenced both D2 and D3 receptor affinities. nih.gov This highlights the sensitivity of receptor binding to the nature of the C-5 substituent.

C-2 and C-3 Positions: The C-2 and C-3 positions of the indoline ring offer significant opportunities for structural variation to modulate pharmacological activity. The introduction of substituents at these positions can alter the molecule's shape, lipophilicity, and ability to form specific interactions with the target protein.

In the context of 5-HT6 receptor antagonists, it was discovered that a group at the 2-position of the indole ring could replace the N-1 arylsulfonyl substituent without loss of affinity, suggesting a specific binding orientation. semanticscholar.org For indoline-3-carboxamides, the nature of the substituent on the carboxamide nitrogen at C-3 was a key determinant of 5-HT6 antagonist activity.

A study on 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as COX and 5-LOX inhibitors demonstrated that substitutions on the indolin-2-one core, which can be considered a modification related to the C-2 and C-3 positions, were critical for activity.

The following table summarizes the effects of modifications at various positions on the indoline scaffold, drawing from related compound series to infer potential SAR for 5-(methylsulfonyl)indoline derivatives.

| Compound Series | Modified Position(s) | Key Findings | Target(s) |

| N(1)-Arylsulfonyltryptamines | C-2 | Substitution can replace N-1 sulfonyl group. | 5-HT₆ Receptor |

| Indoline-3-carboxamides | C-3 (carboxamide) | Substituent on amide nitrogen is crucial for activity. | 5-HT₆ Receptor |

| Indolin-2-one derivatives | C-3 (methylene bridge) | Substituents on the phenyl ring of the methylene (B1212753) bridge affect potency. | COX/5-LOX |

| Indolyl carboxylic amides | C-5 | Hydroxyl and PEGylated groups modulate affinity. | D₂/D₃ Receptors |

Table 2: Impact of Modifications at C-2, C-3, and C-5 on the Activity of Indole/Indoline Derivatives. semanticscholar.orgnih.gov

Conformational Analysis and its Correlation with Observed Structure-Activity Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of 5-(methylsulfonyl)indoline derivatives is essential to understand how they adopt specific shapes to fit into the binding sites of their target proteins.

The indoline ring itself is not planar, with the five-membered ring adopting various puckered conformations. The substituents on the ring, particularly at the N-1, C-2, and C-3 positions, will influence the preferred conformation. Molecular modeling studies on N-arylsulfonylindole derivatives have shown that low-energy conformers can be identified that overlay well with conformationally rigid, active analogues. semanticscholar.org This suggests that the biological activity is dependent on the ability of the molecule to adopt a specific, low-energy conformation that is complementary to the receptor's binding site.

For instance, the orientation of the N-1 arylsulfonyl group relative to the indole plane can be a key factor. This orientation can be influenced by the nature of the substituents on both the aryl ring and the indole core. The resulting conformation will dictate the spatial relationship between key pharmacophoric elements, such as hydrogen bond donors and acceptors, and hydrophobic regions.

In the absence of specific conformational studies on 5-(methylsulfonyl)indoline hydrochloride, we can infer from related structures. For dopamine D2/D3 receptor agonists like sumanirole, which has a rigidified tricyclic system containing an indoline-like fragment, computational modeling has provided insights into the structural basis for receptor selectivity. Subtle differences in the binding site of D2 and D3 receptors can be exploited by ligands that can adopt slightly different conformations.

The correlation between conformation and activity is a powerful tool in drug design. By understanding the preferred conformations of active 5-(methylsulfonyl)indoline derivatives, medicinal chemists can design new analogues with improved potency and selectivity by rigidifying the molecule into its bioactive conformation or by introducing substituents that favor this conformation.

Molecular Target Engagement and Mechanistic Investigations of 5 Methylsulfonyl Indoline Analogues in Preclinical Models

Modulation of Inflammatory Enzyme Pathways by Indoline-Based Compounds

Indoline (B122111) analogues have been systematically evaluated for their ability to modulate critical enzymes in the arachidonic acid cascade, a key pathway in the inflammatory process. This pathway involves enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which produce pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, respectively.

The cyclooxygenase enzymes, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and involved in homeostatic functions like gastric protection, COX-2 is an inducible enzyme, upregulated at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize gastrointestinal side effects. google.com

Studies on novel N-methylsulfonyl-indole derivatives, close analogues of 5-(methylsulfonyl)indoline (B1301074), have demonstrated varied and potent inhibitory activities against these isoenzymes. For instance, a series of synthesized N-methylsulfonyl-indole-based thiazolidinones showed significant COX-2 inhibition. researchgate.net Compound 5d from this series, featuring a 4-chlorophenyl moiety, emerged as a particularly potent and selective COX-2 inhibitor with an IC₅₀ value of 0.04 µM and a selectivity index (SI) of >250, significantly higher than the reference drug celecoxib (B62257) (SI = 227.27). researchgate.net This high selectivity suggests that the N-methylsulfonyl-indole scaffold can be effectively tailored to preferentially bind to the active site of the COX-2 enzyme over COX-1. researchgate.net

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| Compound 4e | >10 | 0.05 | >200 |

| Compound 5b | >10 | 0.06 | >166.67 |

| Compound 5d | >10 | 0.04 | >250 |

| Celecoxib (Reference) | 10 | 0.044 | 227.27 |

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of N-Methylsulfonyl-indole Analogues. Data sourced from preclinical studies. researchgate.net

The 5-LOX enzyme is crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation and are linked to conditions like asthma. mdpi.com The indoline scaffold has been identified as a promising molecular seed for the design of 5-LOX inhibitors. nih.gov Molecular docking studies have shown that the indoline moiety can position itself near the catalytic iron atom within the 5-LOX binding pocket, thereby blocking substrate access. nih.gov

In vitro enzymatic assays have confirmed these computational predictions. An indoline derivative, compound 43 , was identified as a notable 5-LOX inhibitor, which guided the development of further analogues. nih.gov Subsequent investigations into N-methylsulfonyl-indole derivatives also revealed potent 5-LOX inhibitory activity. Compound 5d from this class, in addition to its COX-2 inhibition, displayed an IC₅₀ of 0.18 µM against 5-LOX, demonstrating a multi-target profile. researchgate.net This suggests that these compounds can intervene in the inflammatory cascade at multiple points.

The development of dual inhibitors that target both COX and 5-LOX pathways is a key strategy in creating anti-inflammatory agents with a broader spectrum of activity and potentially improved safety profiles. Targeting a single enzyme can lead to the shunting of arachidonic acid metabolism to other pathways, which may reduce efficacy. nih.gov

Several N-methylsulfonyl-indole derivatives have been identified as potent dual COX-2/5-LOX inhibitors. researchgate.net Compound 5d stands out with its potent inhibition of both enzymes (COX-2 IC₅₀ = 0.04 µM; 5-LOX IC₅₀ = 0.18 µM). researchgate.net The molecular mechanism for this dual activity lies in the ability of the scaffold to adapt to the distinct topologies of the COX-2 and 5-LOX active sites. The sulfonyl group, along with other substitutions on the indole (B1671886) ring, plays a crucial role in establishing key interactions, such as hydrogen bonds and hydrophobic contacts, within both enzyme pockets. This dual inhibitory action is considered advantageous as it can lead to a more comprehensive blockade of pro-inflammatory mediator synthesis.

| Compound | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

|---|---|---|

| Compound 4d | 0.08 | 0.32 |

| Compound 5d | 0.04 | 0.18 |

| Celecoxib (Reference) | 0.044 | >10 |

Table 2: Dual COX-2/5-LOX Inhibitory Activity of Selected N-Methylsulfonyl-indole Analogues. Data sourced from preclinical studies. researchgate.net

Interactions with Neurological Enzyme Targets and Pathway Modulation

Beyond inflammation, the indole scaffold is a well-established pharmacophore for targeting enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. The core structure is present in numerous natural and synthetic compounds that interact with cholinesterases and modulate amyloid-beta pathways. acs.orgresearchgate.net

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine. researchgate.net The indole nucleus is recognized for its ability to interact with key amino acid residues, such as Tryptophan (Trp82 and Trp286), within the active sites of these enzymes. nih.gov

A series of 1‐[(4‐methoxyphenyl)sulfonyl]−1H‐indole‐3‐carbaldehyde‐based thiosemicarbazones were synthesized and evaluated for their cholinesterase inhibitory potential. grafiati.com Several compounds demonstrated remarkable, dual inhibition of both AChE and BChE at nanomolar concentrations. Compound 5l , which has trifluoromethyl substitutions, was the most potent inhibitor against both AChE and BChE, with Kᵢ values of 1.43 nM and 22.53 nM, respectively. grafiati.com Kinetic studies revealed a mixed-type inhibition pattern, indicating that these compounds likely bind to both the catalytic and peripheral anionic sites of the enzymes. grafiati.com

| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | AChE Kᵢ (nM) | BChE Kᵢ (nM) |

|---|---|---|---|---|

| Compound 5l | 1.57 | 25.68 | 1.43 | 22.53 |

| Compound 5r | 4.56 | 35.06 | 3.43 | 34.82 |

| Compound 5v | 2.01 | 28.87 | 1.88 | 25.87 |

| Galantamine (Reference) | 445.62 | 8974.31 | - | - |

Table 3: In Vitro Cholinesterase (AChE & BChE) Inhibitory Activity of (4-Methoxyphenyl)sulfonyl Indole Analogues. Data sourced from preclinical studies. grafiati.com

The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and fibrils is a central pathological event in Alzheimer's disease. nih.gov Consequently, inhibiting this aggregation process is a major therapeutic goal. The indole scaffold has been a focus for developing Aβ aggregation inhibitors because it can engage in various non-covalent interactions, such as π–π stacking and hydrogen bonds, with the peptide. researchgate.net

Sulfonamide-based compounds, including those with an indole core, have been designed as multifunctional agents that can inhibit Aβ self-assembly. Studies on indole-sulfonamide hybrids have shown they are capable of preventing Aβ aggregation. nih.gov The mechanism of inhibition can be complex; some compounds may bind to Aβ monomers or early-stage oligomers to prevent further elongation into toxic species. researchgate.net Others may act by redirecting the aggregation pathway toward the formation of larger, less toxic fibrillar structures, thereby reducing the concentration of harmful soluble oligomers. researchgate.net The specific mechanism often depends on the substitution pattern on the indole ring, which modulates the compound's ability to interact with different regions of the Aβ peptide. researchgate.net While direct studies on 5-(methylsulfonyl)indoline are limited in this specific area, the proven efficacy of both the indole scaffold and sulfonamide-containing molecules in modulating Aβ aggregation strongly suggests a promising avenue for investigation. nih.gov

Molecular Basis of Anti-Infective Actions of 5-(Methylsulfonyl)indoline Analogues

The indoline scaffold has served as a foundation for the development of various therapeutic agents, including those with anti-infective properties. Analogues of 5-(methylsulfonyl)indoline have been investigated for their potential to combat bacterial, mycobacterial, and viral pathogens through diverse mechanisms of action.

Investigations into Antibacterial Activity Against Specific Gram-Negative Bacterial Strains

The antibacterial potential of indole derivatives extends to both Gram-positive and Gram-negative bacteria. Research has shown that certain indole derivatives can effectively kill various Gram-negative pathogens. For instance, 5-methylindole (B121678) has demonstrated concentration-dependent bactericidal activity against stationary-phase E. coli, P. aeruginosa, and Shigella flexneri. nih.gov While 5-methylindole itself showed this capability, other derivatives like 2-methylindole (B41428) were found to be less potent. nih.gov

The mechanism of action for some antibacterial agents involves disrupting the bacterial cell membrane. For example, certain ruthenium-based metallodrugs containing phenylsulfonyl indole derivatives have been shown to destroy the bacterial membrane, lead to its depolarization, and induce the production of reactive oxygen species (ROS). researchgate.net This multi-target mechanism is effective against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, some indole derivatives have been found to potentiate the effects of existing antibiotics. For example, 5-methylindole enhances the activity of aminoglycosides against Gram-positive bacteria but can suppress their action against Gram-negative pathogens like Escherichia coli and Shigella flexneri. nih.gov

In the context of overcoming resistance, combining certain agents with Gram-positive-targeting antibiotics has shown promise against Gram-negative bacteria. Pentamidine, for instance, can synergize with antibiotics like rifampicin (B610482) and linezolid (B1675486) to act against E. coli, K. pneumoniae, and A. baumannii by increasing the permeability of the outer membrane. mdpi.com

| Compound/Analogue Class | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| 5-Methylindole | E. coli, P. aeruginosa, Shigella flexneri | Concentration-dependent bactericidal activity. | nih.gov |

| Phenylsulfonyl indole-modified Ru-based metallodrugs | Escherichia coli | Bactericidal efficacy, especially with polymyxin (B74138) B. Mechanism involves membrane destruction and ROS induction. | researchgate.net |

| 5-Methylindole (in combination) | Escherichia coli, Shigella flexneri | Suppresses the action of aminoglycoside antibiotics. | nih.gov |

Characterization of Antitubercular Mechanisms, Including DprE1 Enzyme Interaction

A significant target in the development of new antitubercular drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. researchgate.netnih.govnih.gov Its absence in humans makes it a selective and attractive target. researchgate.net

DprE1 catalyzes the oxidation of decaprenylphosphoryl-d-ribose (DPR) to an intermediate, decaprenylphosphoryl-2′-keto-ribose (DPX). nih.gov Inhibitors of DprE1 can be classified as either covalent or non-covalent. Covalent inhibitors typically form an adduct with a cysteine residue (Cys387) in the enzyme. nih.govnih.gov Many chemical scaffolds have been identified as DprE1 inhibitors. nih.gov Benzothiazoles, for example, have been shown to exert their bactericidal activity against Mycobacterium tuberculosis (Mtb) through the potent inhibition of DprE1. researchgate.net While direct studies on 5-(methylsulfonyl)indoline hydrochloride as a DprE1 inhibitor are not prevalent in the provided results, the broader class of indole-containing structures is of interest in anti-mycobacterial drug discovery.

| Target | Mechanism of Action | Significance in Tuberculosis | Reference |

|---|---|---|---|

| Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) | Inhibition of this enzyme disrupts the synthesis of essential components of the mycobacterial cell wall, such as arabinogalactan and lipoarabinomannan. | DprE1 is essential for the survival of Mycobacterium tuberculosis and is a validated target for novel antitubercular drugs. | researchgate.netnih.govnih.gov |

Elucidation of Antiviral Mechanisms of Action Against Specific Viral Targets

The indole nucleus is a key pharmacophore in the discovery of antiviral agents. nih.gov Derivatives of indole have demonstrated activity against a range of viruses through various mechanisms.

One notable example is the indolo-(2,3-b)quinoxaline derivative B-220, which has shown inhibitory effects against herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV). nih.gov The mechanism of action of B-220 involves the inhibition of viral DNA synthesis, as well as the production of both early and late viral proteins. nih.gov This effect appears to be selective for viral DNA synthesis over cellular DNA synthesis, which may be due to a higher rate of metabolism of viral DNA in infected cells. nih.gov

In the context of Hepatitis C virus (HCV), indole-based compounds have also been investigated. For instance, an indole 2-methacrylate analogue with a cyano group at the 5-position of the indole ring showed potent anti-HCV activity. nih.gov

| Analogue Class | Viral Target | Mechanism of Action | EC₅₀ Value | Reference |

|---|---|---|---|---|

| Indolo-(2,3-b)quinoxaline (B-220) | Herpes simplex virus type 1, Cytomegalovirus, Varicella-zoster virus | Inhibition of viral DNA synthesis and production of early and late viral proteins. | 1 to 5 µM | nih.gov |

| Indole 2-methacrylate analogue | Hepatitis C Virus (HCV) | Inhibition of HCV replication. | 1.1 µM | nih.gov |

Interaction with Epigenetic Regulators: Lysine Specific Demethylase 1 (LSD1) Inhibition Mechanisms

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent enzyme that removes methyl groups from histones, primarily H3K4me1/2 and H3K9me1/2. nih.gov Overexpression of LSD1 has been linked to various cancers, where it can inhibit cell differentiation and promote proliferation and invasion. nih.govresearchgate.net This makes LSD1 a promising target for cancer therapy. nih.govresearchgate.net

The catalytic mechanism of LSD1 involves the oxidation of FAD. nih.gov Inhibitors of LSD1 can prevent the binding of the substrate to FAD, thereby blocking the demethylase activity. nih.gov Various chemical scaffolds have been explored as LSD1 inhibitors. While direct evidence for this compound is not specified, the development of novel inhibitors often involves screening diverse chemical libraries. For example, 5-aminotetrahydroquinoline-based compounds have been identified as potent LSD1 inhibitors. researchgate.net The inactivation of LSD1 by some substrate analogue inhibitors involves amine oxidation followed by the formation of a covalent adduct with the FAD cofactor. researchgate.net

| Inhibitor Class | Mechanism of Inhibition | Therapeutic Relevance | Reference |

|---|---|---|---|

| Substrate Analogue Inhibitors | Involves amine oxidation and subsequent covalent adduct formation with the FAD cofactor. | Potential for cancer treatment by suppressing tumor progression. | nih.govresearchgate.net |

| 5-Aminotetrahydroquinoline-based inhibitors | Show inhibitory effects on LSD1 with IC50 values in the micromolar to sub-micromolar range. | Serve as a starting point for developing new anticancer agents. | researchgate.net |

Mechanisms of Oxidative Stress Pathway Modulation: Antioxidant Activity via Radical Scavenging

Indole derivatives have been recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. researchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. smujo.id Antioxidants can mitigate this damage by donating a hydrogen atom to free radicals, thereby stabilizing them. smujo.id

The radical scavenging activity of indole analogues can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.netnih.gov In this assay, the ability of a compound to reduce the stable DPPH radical is measured, with a color change indicating antioxidant activity. nih.gov For instance, 5-fluoroindole (B109304) derivatives have been assessed for their radical scavenging activity using this method. researchgate.net Similarly, various phenolic compounds isolated from natural sources have demonstrated significant antioxidant activity in DPPH assays. nih.gov

Functional Characterization of Growth Hormone Secretagogue Receptor Interactions

The growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, is a G-protein coupled receptor that plays a role in modulating various biological functions. nih.gov Agonists of this receptor can be beneficial for conditions like anorexia and cachexia. nih.gov

Derivatives of indoline have been synthesized and evaluated as growth hormone secretagogues. Specifically, a series of spiro(indoline-3,4'-piperidine) compounds have been developed as ghrelin mimetics. nih.gov These small molecules were designed to mimic the N-terminal portion of ghrelin and have been tested for their binding and functional activity. nih.gov In functional assays, these synthetic agonists demonstrated a potency similar to that of ghrelin in stimulating intracellular calcium elevation in cells expressing the human GHSR1a. nih.gov This indicates their ability to effectively activate the receptor and trigger downstream signaling pathways.

| Compound Class | Receptor | Functional Activity | Mechanism | Reference |

|---|---|---|---|---|

| Spiro(indoline-3,4'-piperidine) derivatives | Growth Hormone Secretagogue Receptor (GHSR1a) | Agonist | Mimics the action of ghrelin, leading to the elevation of intracellular calcium. | nih.gov |

Mechanistic Insights into Trypanocidal Activity, Including CYP51 Enzyme Inhibition

The investigation into the trypanocidal activity of indoline and indole-based compounds has identified the sterol 14α-demethylase (CYP51) as a key molecular target. nih.govnih.govplos.org This enzyme is crucial for the biosynthesis of sterols required for the integrity of the parasite's cell membrane. nih.govplos.org Inhibition of CYP51 disrupts the parasite's ability to produce essential endogenous sterols, such as ergosterol, leading to the accumulation of toxic precursor sterols and ultimately, cell death. plos.orgnih.gov This mechanism has been validated for numerous antifungal and anti-trypanosomal agents. nih.govbohrium.com

While direct mechanistic studies on this compound are not extensively detailed in publicly available research, the exploration of structurally related 1H-indole-2-carboxamides provides significant insights into the potential mechanism of action. A study focused on the optimization of 1H-indole-2-carboxamides identified several compounds with potent activity against the intracellular amastigote forms of Trypanosoma cruzi. acs.org

In this study, the structure-activity relationship (SAR) of various substituted indoles was explored. The presence of a methylsulfonyl group at the 5-position of the indole core was investigated as part of this research. Specifically, the compound N-(4-(Methylsulfonamido)benzyl)-5-(methylsulfonyl)-1H-indole-2-carboxamide was synthesized and evaluated. acs.org The research highlighted that small, electron-donating groups at the 5' position of the indole were generally favored for activity. acs.org Conversely, analogues with electron-withdrawing groups, such as halogens, in the same position were found to be inactive. acs.org

The general mechanism of CYP51 inhibition involves the binding of the inhibitor to the enzyme's active site, which contains a heme cofactor. nih.gov This binding prevents the enzyme from catalyzing the demethylation of sterol precursors like lanosterol (B1674476) and eburicol. nih.gov As a consequence, these precursors accumulate, while the levels of vital downstream sterols are depleted, leading to compromised membrane function and parasite death. nih.gov Metabolic labeling studies and gas chromatography-mass spectrometry (GC-MS) analysis of T. cruzi treated with other CYP51 inhibitors have confirmed this mode of action, showing a clear shift in the sterol profile. nih.gov

Although the explicit testing of this compound's effect on T. cruzi CYP51 is not documented in the reviewed literature, the established role of CYP51 as a target for many trypanocidal compounds, including various indole derivatives, suggests that this is a probable mechanism of action. mdpi.com The activity of related indole carboxamides further supports the potential for this chemical class to interfere with critical biosynthetic pathways in T. cruzi. acs.org

The following tables summarize the findings from the structure-activity relationship exploration of related 1H-indole-2-carboxamide analogues against T. cruzi.

Table 1: Activity of 1H-Indole-2-carboxamide Analogues with Variations at the 5' Position

| Compound | 5' Substituent | pEC₅₀ against T. cruzi amastigotes |

|---|---|---|

| 1 | Methyl | > 5.4 |

| 2 | Methyl | > 6.2 |

| 3 | Cyclopropyl | > 5.4 |

| 4 | Cyclopropyl | > 6.2 |

| 8 | Halogen | < 4.2 |

| 9 | Halogen | < 4.2 |

| 10 | Trifluoromethyl | < 4.2 |

Data sourced from a study on 1H-indole-2-carboxamides. acs.org pEC₅₀ is the negative logarithm of the half-maximal effective concentration.

Table 2: Effects of Other Modifications on Indole Analogue Activity| Compound | Modification | pEC₅₀ against T. cruzi amastigotes |

|---|---|---|

| 36 | 5-Methyl counterpart | < 5.0 |

| 38 | 5-Methyl counterpart | < 5.0 |

| 48 | Replacement of sulfonamide with sulfone | < 5.0 |

| 49 | Removal of methylene (B1212753) spacer | < 5.0 |

Data sourced from a study on 1H-indole-2-carboxamides. acs.org

These findings underscore the sensitivity of the trypanocidal activity to the specific substitutions on the indole core, indicating a defined binding pocket for this class of compounds, which is characteristic of enzyme inhibitors like those targeting CYP51.

Computational Chemistry and Molecular Modeling Applications in 5 Methylsulfonyl Indoline Research

Application of Molecular Docking Studies for Predicting Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In research involving derivatives of the 5-(methylsulfonyl)indoline (B1301074) core, molecular docking has been successfully employed to predict binding modes and rationalize biological activity. For instance, studies on novel 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives identified them as potential anti-tubercular agents. researchgate.net Docking simulations were performed to investigate the interactions between these compounds and the enzyme Decaprenyl phosphoryl-D-ribose 2′-epimerase (DprE1), a crucial target in Mycobacterium tuberculosis. researchgate.net The results revealed significant binding interaction energies, highlighting the potential of this scaffold to inhibit the enzyme's function. researchgate.net

Similarly, molecular modeling studies on 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives have been used to understand their selectivity for the cyclooxygenase-2 (COX-2) enzyme. mdpi.com Docking simulations showed that the methylsulfonyl group at the para position of the phenyl ring orients itself within a secondary pocket of the COX-2 binding site, a key factor for its selective inhibition. mdpi.com In another study, an in-silico screening of an in-house library identified indoline (B122111) derivatives as potential 5-lipoxygenase (5-LOX) inhibitors. acs.org Molecular docking suggested that the indoline scaffold is a suitable molecular seed for 5-LOX inhibitor design due to its ability to fit properly within the enzyme's binding pocket. acs.org The indoline moiety was observed to position itself near the catalytic iron ion, potentially blocking the access of substrates. acs.org

The insights gained from these docking studies are crucial for structure-based drug design, allowing for the targeted modification of the 5-(methylsulfonyl)indoline scaffold to enhance binding affinity and selectivity for various protein targets.

| Indoline Derivative Class | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 3-Cyclopentylidene-5-(methylsulfonyl)indolin-2-one | Decaprenyl phosphoryl-D-ribose 2′-epimerase (DprE1) | Showed significant binding interaction energies with the enzyme. | researchgate.net |

| 2-(4-(Methylsulfonyl)phenyl)-1H-indole | Cyclooxygenase-2 (COX-2) | The methylsulfonyl group orients into the COX-2 secondary pocket, contributing to selectivity. | mdpi.com |

| Indoline-based compounds | 5-Lipoxygenase (5-LOX) | The indoline moiety fits well into the binding pocket near the catalytic iron, blocking substrate access. | acs.org |

| Indole (B1671886) based diaza-sulphonamides | JAK-3 protein | Compounds showed binding affinities ranging from -8.8 to -9.7 kcal/mol. | nih.gov |

Utilization of Molecular Dynamics Simulations for Investigating Complex Stability and Binding Conformations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the complex in a simulated physiological environment.

For example, MD simulations of a protein-ligand complex can be run for 100 ns to gather detailed information on molecular interactions at the atomic level. nih.gov The stability of the complex can be assessed by monitoring the RMSD, which might stabilize after an initial period (e.g., 25 ns), indicating the system has reached equilibrium. nih.gov The stability of the ligand itself within the binding pocket is also analyzed, along with properties like its radius of gyration (rGyr), intramolecular hydrogen bonds (intra-HB), and solvent accessible surface area (SASA) throughout the simulation. nih.gov These analyses provide a comprehensive understanding of the dynamic behavior and stability of the 5-(methylsulfonyl)indoline scaffold within a target's binding site.

In Silico Prediction of Binding Affinities, Pharmacophore Generation, and Virtual Screening

In silico methods are pivotal for rapidly screening large compound libraries and prioritizing candidates for further study. These approaches include the prediction of binding affinities, the generation of pharmacophore models, and virtual screening campaigns.

Prediction of Binding Affinities: Docking programs provide scoring functions that estimate the binding free energy (e.g., in kcal/mol), which correlates with the binding affinity of the ligand. For example, docking studies of certain indole derivatives have reported binding free energies ranging from -8.6 to -10.3 kcal/mol against specific fungal enzymes. jbcpm.com More rigorous methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to provide more accurate estimations of binding affinity. nih.gov These methods have been shown to significantly improve the correlation between predicted and experimentally measured binding affinities compared to standard docking scores alone. nih.gov

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| GC-MS Analysed Compounds | Squalene Synthase | -8.6 to -10.3 | Molecular Docking | jbcpm.com |

| Indole based diaza-sulphonamides | JAK-3 protein | -8.8 to -9.7 | Molecular Docking | nih.gov |

| Indolyl Imidazole Derivatives | Acetylcholinesterase (AChE) | -13.57 | Molecular Docking | mdpi.com |

Pharmacophore Generation: A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.gov For the 5-(methylsulfonyl)indoline scaffold, a pharmacophore model would likely include the sulfonyl group as a strong hydrogen bond acceptor, the indoline ring system as a hydrophobic and aromatic feature, and potential substitution points as vectors for additional interactions. Such models can be generated based on a set of known active compounds (ligand-based) or from the structure of the target's binding site (structure-based). nih.gov These models are then used as 3D queries to search chemical databases for novel compounds that match the required features. nih.govnih.gov

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov The process often involves a hierarchical filtering approach. nih.gov Initially, large databases (containing millions of compounds) are filtered based on physicochemical properties, such as Lipinski's "rule of five," to select for "drug-like" molecules. medchem-ippas.eu Subsequently, these smaller libraries can be screened using pharmacophore models or 2D similarity searches to find compounds with features similar to known active ligands. medchem-ippas.eu The final, most promising candidates are then subjected to more computationally intensive molecular docking and scoring to predict their binding mode and affinity, as seen in the successful identification of indoline-based 5-LOX inhibitors from an in-house library. acs.orgnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 5-(Methylsulfonyl)indoline Scaffolds

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties of molecules. These methods can be used to optimize molecular geometry and predict a wide range of properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (FMOs). nih.gov

For a molecule like 5-(methylsulfonyl)indoline, DFT calculations using a functional like B3LYP with a basis set such as 6-311G+(d,p) can be performed to understand its intrinsic reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution around the molecule, identifying regions that are electron-rich (electronegative, potential sites for electrophilic attack) and electron-poor (electropositive, potential sites for nucleophilic attack). For the 5-(methylsulfonyl)indoline scaffold, the oxygen atoms of the sulfonyl group would be expected to show a strong negative potential, indicating their role as hydrogen bond acceptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. nih.gov

By performing these quantum chemical calculations on the 5-(methylsulfonyl)indoline scaffold, researchers can gain a fundamental understanding of its electronic structure, which governs its interactions with biological macromolecules and informs the design of derivatives with tailored reactivity and binding properties. nih.gov

Preclinical Evaluation Strategies and in Vitro and in Vivo Model Systems for 5 Methylsulfonyl Indoline Derivatives

In Vitro Enzymatic Assays for Quantifying Target Enzyme Inhibition

A primary step in the preclinical assessment of 5-(methylsulfonyl)indoline (B1301074) derivatives involves quantifying their inhibitory effects on specific enzymes implicated in disease pathways. These assays provide a direct measure of a compound's potency and selectivity. For derivatives of 5-(methylsulfonyl)indoline, research has predominantly focused on enzymes involved in inflammation.

Key enzymes targeted by these derivatives include cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are central to the arachidonic acid cascade and the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Enzyme immunoassays (EIA) are commonly employed for this purpose. nih.gov For instance, the inhibitory activities of novel N-methylsulfonyl-indole derivatives on COX-1, COX-2, and 5-LOX have been determined using commercially available EIA kits. nih.gov In one study, a series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives were synthesized and evaluated for their inhibitory activities against these enzymes. nih.gov Several of these compounds demonstrated potent and well-balanced inhibitory action. nih.gov

Table 1: In Vitro Enzymatic Inhibition of 5-(Methylsulfonyl)indoline Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 10f¹ | COX-1 | 0.56 | nih.gov |

| Compound 10f¹ | COX-2 | 0.10 | nih.gov |

| Compound 10f¹ | 5-LOX | 0.18 | nih.gov |

| Compound 5d² | COX-2 | - | nih.gov |

| Compound 5d² | 5-LOX | - | nih.gov |

| Indomethacin | COX-1 | 0.15 | nih.gov |

| Indomethacin | COX-2 | 9.80 | nih.gov |

| Celecoxib (B62257) | COX-2 | 0.05 | nih.gov |

¹ 3-[4-(Methylsulfonyl)phenyl]methylene-indolin-2-one derivative ² N-methylsulfonyl-indole derivative with dual COX-2/5-LOX inhibitory activity. Specific IC₅₀ values were not provided in the source, but it was identified as a potent dual inhibitor.

Cell-Based Assays for Profiling Biological Activities and Cellular Responses

Following the initial enzymatic screening, cell-based assays are utilized to understand how 5-(methylsulfonyl)indoline derivatives affect cellular functions in a more biologically relevant context. These assays provide insights into the compounds' ability to modulate cellular responses such as inflammation, proliferation, and differentiation, as well as their potential antimicrobial effects.

Analysis of Cellular Inflammatory Responses in In Vitro Models

To assess the anti-inflammatory potential of 5-(methylsulfonyl)indoline derivatives, various in vitro models employing immune cells are used. A common model involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govnih.gov The ability of the test compounds to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is then measured. mdpi.comnih.gov

For example, a study on indole (B1671886) derivatives demonstrated a significant reduction in LPS-induced upregulation of TNF-α and IL-6 in RAW 264.7 cells. mdpi.com Similarly, another investigation showed that certain cinnamoyl-tethered indoline (B122111) derivatives could suppress the secretion of these inflammatory cytokines. nih.gov These studies often also measure the inhibition of nitric oxide (NO) production, another key inflammatory mediator. mdpi.com

Assessment of Cellular Proliferation and Differentiation in Relevant Cell Lines

The evaluation of the effects of 5-(methylsulfonyl)indoline derivatives on cellular proliferation is often conducted in the context of cancer research. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are used to determine the antiproliferative activity of these compounds on various cancer cell lines. mdpi.com The MTT assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation. nih.gov

A study on a series of indoline-5-sulfonamides demonstrated moderate antiproliferative effects on the MCF7 breast cancer cell line. mdpi.com Some of these compounds were found to inhibit cell growth with IC₅₀ values in the micromolar range. mdpi.comaruplab.com While these assays are primarily for anticancer activity, the methodologies are applicable to assessing general effects on cell proliferation.

Currently, there is limited published research specifically detailing the assessment of cellular differentiation induced by 5-(methylsulfonyl)indoline derivatives in non-cancerous cell lines. This remains an area for future investigation to fully characterize the biological profile of this class of compounds.

In Vitro Antimicrobial Susceptibility Testing in Bacterial Culture Models

The potential of 5-(methylsulfonyl)indoline derivatives as antimicrobial agents is evaluated through in vitro susceptibility testing. nih.gov This typically involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. idexx.dkresearchgate.net

Studies have shown that certain N-methylsulfonyl-indole derivatives exhibit selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli. nih.gov Furthermore, some indole derivatives have demonstrated efficacy in reversing multidrug resistance in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The evaluation of antitubercular activity has also been a focus, with some 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives showing significant activity against Mycobacterium tuberculosis. nih.gov

Table 2: In Vitro Antimicrobial Activity of 5-(Methylsulfonyl)indoline Derivatives

| Compound/Derivative Series | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-methylsulfonyl-indole derivatives (4b, 4e, 5d) | Salmonella enterica, E. coli | Selective antibacterial activity | Active | nih.gov |

In Vivo Animal Model Systems for Mechanistic Proof-of-Concept and Target Engagement

To validate the in vitro findings and to assess the therapeutic potential in a whole-organism context, in vivo animal models are employed. These models are crucial for establishing mechanistic proof-of-concept and for evaluating the engagement of the intended biological target.

Application in Animal Models of Inflammation and Pain

The anti-inflammatory and analgesic properties of 5-(methylsulfonyl)indoline derivatives are commonly evaluated in rodent models. A widely used model for acute inflammation is the carrageenan-induced paw edema test in rats. nih.gov In this model, the injection of carrageenan into the paw induces a localized inflammatory response, and the efficacy of the test compound is measured by its ability to reduce the resulting swelling. nih.gov

For assessing analgesic activity, the acetic acid-induced writhing test in mice is frequently used. researchgate.net The intraperitoneal injection of acetic acid causes abdominal constrictions (writhings), and the analgesic effect of a compound is determined by the reduction in the number of writhes. researchgate.net One study found that certain 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives exhibited potent anti-inflammatory and analgesic activities in these models, with better gastric tolerability compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Animal models of chronic inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model, are also utilized to assess the long-term efficacy of these compounds. mdpi.com

Table 3: In Vivo Anti-Inflammatory and Analgesic Activity of a 5-(Methylsulfonyl)indoline Derivative (Compound 10f)

| Animal Model | Activity | Result | Reference |

|---|---|---|---|

| Carrageenan-induced paw edema (rat) | Anti-inflammatory | Significant inhibition of edema | nih.gov |

| Acetic acid-induced writhing (mouse) | Analgesic | Significant reduction in writhing | nih.gov |

Efficacy Studies in Animal Models of Mycobacterial Infections

The preclinical assessment of novel chemical entities for antimycobacterial activity is a critical step in the development of new therapeutics for tuberculosis (TB). Murine models of infection are frequently utilized to evaluate the in vivo efficacy of compounds that have shown promising in vitro activity. nih.govnih.gov For derivatives of the 5-(methylsulfonyl)indoline scaffold, the evaluation process often begins with determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

Recent studies have identified novel 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives as promising anti-tubercular agents. researchgate.net In vitro testing against the H37Rv strain of Mycobacterium tuberculosis (ATCC27294) revealed significant activity for several analogues, with compounds 9b, 9c, and 15a demonstrating a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL. researchgate.net This level of potency indicates a strong potential for effectively inhibiting the growth of the bacterium.

While specific in vivo efficacy data for 5-(methylsulfonyl)indoline hydrochloride in animal models is not extensively detailed in the available literature, the established protocols for testing related indole compounds provide a clear framework. For instance, studies on compounds like 5-fluoroindole (B109304) hydrochloride have utilized murine models to assess the reduction of bacterial load in the lungs following infection. nih.gov In these models, immunocompetent mice, such as the BALB/c strain, are infected with M. tuberculosis, and the efficacy of the test compound is measured by its ability to reduce the bacterial burden in the lungs and spleen compared to untreated controls. nih.govnih.gov The success of these derivatives in in vitro assays supports their progression into such established acute or chronic mouse models of TB to determine their in vivo therapeutic potential. nih.govresearchgate.net

Table 1: In Vitro Anti-mycobacterial Activity of 3-Cyclopentylidene-5-(methylsulfonyl)indolin-2-one Derivatives

| Compound | Target Organism | In Vitro Efficacy (MIC) |

|---|---|---|

| Derivative 9b | Mycobacterium tuberculosis H37Rv | 3.125 µg/mL researchgate.net |

| Derivative 9c | Mycobacterium tuberculosis H37Rv | 3.125 µg/mL researchgate.net |

Investigation in Animal Models of Neuroinflammation and Neurodegenerative Processes

Neuroinflammation, mediated by innate immune cells in the central nervous system like microglia, is a key pathological feature of many neurodegenerative diseases, including Parkinson's disease (PD). nih.govnih.gov Consequently, compounds that can modulate this inflammatory response are of significant therapeutic interest. Indole derivatives have been investigated for their potential to mitigate neuroinflammation and oxidative stress in preclinical models. nih.govresearchgate.net

In a sub-chronic mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), the indole derivative NC009-1 was found to have significant neuroprotective effects. nih.govbohrium.com The administration of MPTP leads to pronounced microglial and astrocyte activation in the brain, which in turn releases a cascade of inflammatory factors. nih.gov Treatment with the indole derivative was shown to reduce the reactivity of both microglia and astrocytes in the ventral midbrain of these MPTP-treated mice. nih.gov